molecular formula C16H21Cl2N3O B12369254 3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide

3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide

Cat. No.: B12369254
M. Wt: 342.3 g/mol
InChI Key: BAVFACORFVFPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide is a synthetic organic compound that belongs to the benzimidazole class. This compound is characterized by the presence of a benzimidazole ring substituted with dichloro groups and a propanamide moiety. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide typically involves the following steps:

    Formation of the benzimidazole core: The starting material, 2-aminobenzimidazole, is reacted with a chlorinating agent such as thionyl chloride to introduce the dichloro groups at the 5 and 6 positions.

    Amidation reaction: The dichlorinated benzimidazole is then subjected to an amidation reaction with N,N-di(propan-2-yl)propanamide under basic conditions, typically using a base like triethylamine in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the dichloro groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    3-(5,6-dichloro-1H-benzimidazol-2-yl)propanamide: Lacks the N,N-di(propan-2-yl) substitution.

    5,6-dichloro-1H-benzimidazole: Lacks the propanamide moiety.

    N,N-di(propan-2-yl)propanamide: Lacks the benzimidazole core.

Uniqueness

3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide is unique due to the combination of the benzimidazole core with dichloro substitutions and the N,N-di(propan-2-yl)propanamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C16H21Cl2N3O

Molecular Weight

342.3 g/mol

IUPAC Name

3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide

InChI

InChI=1S/C16H21Cl2N3O/c1-9(2)21(10(3)4)16(22)6-5-15-19-13-7-11(17)12(18)8-14(13)20-15/h7-10H,5-6H2,1-4H3,(H,19,20)

InChI Key

BAVFACORFVFPPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)CCC1=NC2=CC(=C(C=C2N1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.